molecular formula C13H14N2O B2381384 (4-Methoxy-phenyl)-pyridin-3-ylmethyl-amine CAS No. 300347-33-5

(4-Methoxy-phenyl)-pyridin-3-ylmethyl-amine

Cat. No. B2381384
CAS RN: 300347-33-5
M. Wt: 214.268
InChI Key: AXQATVJXAMWAHA-UHFFFAOYSA-N
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Description

“(4-Methoxy-phenyl)-pyridin-3-ylmethyl-amine” is a compound with the molecular formula C13H14N2O and a molecular weight of 214.26 . It contains a methoxyphenyl group, a pyridinyl group, and an amine group .

Scientific Research Applications

Anticancer Research

(4-Methoxy-phenyl)-pyridin-3-ylmethyl-amine, as part of a ligand, has been used in the synthesis of Pd(II) and Pt(II) complexes. These complexes have been explored for their potential as anticancer compounds. Studies reveal their square-planar geometries and activation thermodynamic parameters. Additionally, these complexes showed activity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cis-platin (Ghani & Mansour, 2011).

Magnetic Behavior in Polynuclear Compounds

Research on tetranuclear compounds using variants of this ligand demonstrated intriguing magnetic behaviors. These compounds, involving iron(II) sites, showed variations in spin state, contributing valuable insights into the field of spin crossover complexes (Boldog et al., 2009).

Fluorescence and Binding Properties

Studies on metal complexes of derivatives of this compound have highlighted their potential in creating hydrophobic cavities for small molecules. Enhanced solubility and fluorescence properties of these complexes, especially when coordinating with Zn(2+) and Cu(2+), offer promising applications in fluorescence and binding property research (Liang et al., 2009).

Antioxidant and Acetylcholinesterase Inhibitory Properties

Certain γ-pyridinyl amine derivatives, including those related to this compound, have shown significant antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. This suggests potential applications in designing new molecules for health-related benefits (Vargas Méndez & Kouznetsov, 2015).

Coordination Polymers and Luminescence

This compound has been used in the synthesis of coordination polymers with silver(I). These polymers exhibit helical structures and are studied for their structural and photophysical properties, including luminescence (Zhang et al., 2013).

properties

IUPAC Name

4-methoxy-N-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-6-4-12(5-7-13)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQATVJXAMWAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326031
Record name 4-methoxy-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

300347-33-5
Record name 4-methoxy-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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